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  • Product: 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
  • CAS: 1006486-39-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid Executive Summary The integration of fluorinated heterocycles is a cornerstone st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid

Executive Summary

The integration of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006486-39-0) represents a highly versatile building block that combines the robust, bioisosteric properties of a pyrazole core with the lipophilic and metabolically stabilizing effects of a difluoroethyl group. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility in drug design, and field-proven synthetic protocols for researchers and drug development professionals.

Part 1: Structural and Physicochemical Profiling

Structural Anatomy and The "Fluorine Effect"

The molecule consists of three critical functional domains, each contributing specific pharmacological and synthetic advantages:

  • The Pyrazole Core: A 5-membered heteroaromatic ring containing two adjacent nitrogen atoms. In biological systems, the pyrazole acts as a hydrogen-bond acceptor/donor and readily engages in π−π stacking within protein binding pockets (e.g., kinase hinge regions).

  • The 2,2-Difluoroethyl Group (N1 Position): The introduction of two highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect. Mechanistically, this lowers the pKa​ of the pyrazole system, modulating its basicity to prevent off-target hERG liabilities often seen with highly basic amines. Furthermore, the difluoroethyl moiety increases the molecule's overall lipophilicity (enhancing membrane permeability) and sterically shields the N-alkyl site from cytochrome P450-mediated oxidative dealkylation.

  • The Carboxylic Acid (C3 Position): A terminal functional group that serves as a synthetic handle, most commonly utilized for amide coupling to append complex pharmacophores.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream derivatives [1].

PropertyValuePharmacological Implication
Molecular Formula C₆H₆F₂N₂O₂N/A
Molecular Weight 176.12 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
XLogP3 0.9Optimal balance of aqueous solubility and lipophilicity for a building block.
TPSA 55.1 ŲLow polar surface area promotes excellent cellular and blood-brain barrier (BBB) penetration.
H-Bond Donors 1Provided by the carboxylic acid (consumed during amide coupling).
H-Bond Acceptors 4Facilitates target-protein interactions via the pyrazole nitrogens and fluorine atoms.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon target binding.

Data sourced from the National Center for Biotechnology Information (PubChem) [1].

Part 2: Therapeutic and Agrochemical Applications

The primary utility of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid lies in its conversion into pyrazole carboxamides . These derivatives are highly privileged structures in two major industries:

Medicinal Chemistry: Kinase Inhibition

Pyrazole carboxamides synthesized from this building block are potent inhibitors of various kinases, including Pim kinases and Extracellular Signal-Regulated Kinases (ERK) [2][3]. In oncology, the MAPK/ERK pathway is frequently hyperactivated via RAS/RAF mutations. By coupling the pyrazole carboxylic acid with specific anilines or aminopyridines, researchers generate ATP-competitive inhibitors that bind to the kinase hinge region, effectively shutting down aberrant cellular proliferation [3].

MAPK_Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor RAS RAS (GTPase) Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Inhibitor 1-(2,2-difluoroethyl)-1H-pyrazole Carboxamide Inhibitors Inhibitor->ERK Inhibits

Diagram 1: MAPK/ERK pathway inhibition by pyrazole carboxamides.

Agrochemistry: Succinate Dehydrogenase Inhibitors (SDHIs)

In agricultural science, fluorinated pyrazole carboxamides are the active ingredients in broad-spectrum fungicides. The difluoroethyl group enhances the metabolic stability of the fungicide against degradation by soil microbes and plant enzymes, prolonging the duration of crop protection.

Part 3: Advanced Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Regioselective Synthesis of the Building Block

Synthesizing the title compound requires the regioselective N-alkylation of a pyrazole core.

  • Reagent Assembly: Combine ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and Cesium Carbonate ( Cs2​CO3​ , 1.5 eq) in anhydrous DMF.

    • Causality: Cs2​CO3​ is selected over sodium or potassium bases because the large ionic radius of cesium results in a highly dissociated, "naked" carbonate anion. This maximizes the nucleophilicity of the pyrazole nitrogen.

  • Alkylation: Cool the mixture to 0°C and add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise.

    • Causality: The triflate is a superior leaving group compared to bromides or chlorides. This allows the reaction to proceed at low temperatures, which kinetically favors the formation of the less sterically hindered N1-alkylated isomer over the N2 isomer.

  • Self-Validating Step (Regiochemistry Check): Quench a micro-aliquot and analyze via 1H -NMR. The crude mixture must show a distinct triplet of triplets (tt, ~6.1 ppm) corresponding to the CHF2​ proton, and the chemical shifts of the pyrazole aromatic protons will confirm the N1 vs. N2 substitution ratio.

  • Hydrolysis: Treat the isolated N1-ester with LiOH (2.0 eq) in a THF/ H2​O (3:1) mixture at room temperature for 4 hours, followed by acidification with 1M HCl to precipitate the final 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid [4].

Protocol B: High-Efficiency Amide Coupling Workflow

Because the difluoroethyl group exerts an electron-withdrawing effect, the carboxylic acid is slightly deactivated. Standard coupling agents (like DCC) often fail or result in low yields.

Synthesis_Workflow A 1-(2,2-difluoroethyl) -pyrazole-3-carboxylic acid B HATU + DIPEA (Activation) A->B C HOAt Active Ester (Intermediate) B->C E Pyrazole Carboxamide (Final Product) C->E D Target Amine (Nucleophile) D->E Nucleophilic Attack

Diagram 2: Self-validating amide coupling workflow for pyrazole derivatives.

  • Activation: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are absolute prerequisites. Water acts as a competing nucleophile, which would hydrolyze the highly reactive HOAt-ester intermediate back into the starting acid. HATU is chosen specifically for electron-deficient acids to prevent epimerization and drive rapid activation.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate the attack on HATU without reacting with the active ester itself.

  • Self-Validating Step (Activation Check): Before adding the amine, aliquot 5 µL of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The system is validated if the acid mass (m/z 175 [M−H]− ) has disappeared, replaced by the mass of the methyl ester (formed instantly by the active ester reacting with methanol).

  • Coupling: Add the target primary or secondary amine (1.1 eq). Warm to room temperature and stir for 2 hours. Purify via reverse-phase HPLC.

Conclusion

1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is far more than a simple reagent; it is a meticulously designed physicochemical tool. By leveraging the electron-withdrawing and lipophilic nature of the difluoroethyl group alongside the robust pyrazole core, drug development professionals can systematically improve the pharmacokinetic profiles and target affinities of next-generation kinase inhibitors and agrochemicals.

References

  • Title: 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (WO2013045461A1)
  • Title: ERK INHIBITOR AND USE THEREOF (EP3805217A1)
Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical insights to facilitate the structural elucidation of this fluorinated heterocyclic compound.

Introduction

1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The incorporation of a difluoroethyl group can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this molecule, with a particular focus on the influence of the fluorine atoms on chemical shifts and coupling constants.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the standard IUPAC numbering for the pyrazole ring will be used.

Figure 1: Molecular structure and atom numbering of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit four distinct signals corresponding to the two pyrazole ring protons and the two sets of protons on the difluoroethyl side chain. The carboxylic acid proton (-COOH) may be observable as a broad singlet, depending on the solvent and concentration.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5~7.8 - 8.2d³J(H5-H4) ≈ 2-3 HzThe proton at the 5-position is typically downfield in pyrazoles and will be a doublet due to coupling with H4.
H4~6.8 - 7.2d³J(H4-H5) ≈ 2-3 HzThe proton at the 4-position is generally upfield relative to H5 and will appear as a doublet coupled to H5.
CH₂~4.8 - 5.2td³J(H-H) ≈ 14-16 Hz, ³J(H-F) ≈ 4-6 HzThis methylene group is adjacent to a nitrogen atom and a CHF₂ group. It will be a triplet of doublets due to coupling with the CHF₂ proton and the two fluorine atoms.
CHF₂~6.2 - 6.8tt²J(H-F) ≈ 55-60 Hz, ³J(H-H) ≈ 4-6 HzThis methine proton is directly attached to two fluorine atoms, resulting in a large geminal H-F coupling, which will split the signal into a triplet. Each of these peaks will be further split into a triplet by the adjacent CH₂ group.
COOH~12 - 13br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet that can exchange with water in the solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals. The carbons of the difluoroethyl group will exhibit splitting due to coupling with the fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale
C=O~160 - 165s-The carboxylic acid carbonyl carbon is typically in this region.
C3~145 - 150s-This carbon is attached to the carboxylic acid and a nitrogen atom.
C5~135 - 140s-The chemical shift of this pyrazole ring carbon is influenced by the adjacent nitrogen atom.
C4~110 - 115s-This is generally the most upfield of the pyrazole ring carbons.
CHF₂~112 - 118t¹J(C-F) ≈ 235-245 HzThe carbon directly bonded to two fluorine atoms will show a large one-bond C-F coupling, splitting the signal into a triplet.
CH₂~55 - 60t²J(C-F) ≈ 20-25 HzThis methylene carbon will exhibit a smaller two-bond C-F coupling, also resulting in a triplet.

The Influence of the Difluoroethyl Group

The presence of the two fluorine atoms on the ethyl side chain has a profound impact on the NMR spectrum:

  • ¹H NMR: The electronegativity of the fluorine atoms causes a significant downfield shift for the CHF₂ proton. The geminal coupling between this proton and the two fluorine atoms (²J(H-F)) is expected to be large, around 55-60 Hz, leading to a distinct triplet.[4] The adjacent methylene protons will also experience coupling to the fluorine atoms, though to a lesser extent (³J(H-F)), resulting in a more complex splitting pattern (a triplet of doublets).[5]

  • ¹³C NMR: The fluorine atoms induce a downfield shift on the directly attached carbon (CHF₂) and also influence the chemical shift of the adjacent carbon (CH₂). The most notable feature will be the large one-bond carbon-fluorine coupling (¹J(C-F)), which is typically in the range of 235-245 Hz for a CHF₂ group, and the smaller two-bond coupling (²J(C-F)) for the CH₂ group.[6][7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice as it will dissolve the carboxylic acid and allow for the observation of the acidic proton. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are other alternatives.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a larger number of scans will be required compared to the ¹H spectrum.

    • A spectral width of 0-200 ppm is generally sufficient.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the H4-H5 coupling within the pyrazole ring and the coupling between the CH₂ and CHF₂ protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations (2-3 bonds) between protons and carbons, which is invaluable for assigning the quaternary carbons (C3 and C=O).

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR (Proton Decoupled) transfer->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC assign_chem_shifts Assign Chemical Shifts COSY->assign_chem_shifts HSQC->assign_chem_shifts HMBC->assign_chem_shifts determine_coupling Determine Coupling Constants assign_chem_shifts->determine_coupling structure_elucidation Structure Elucidation determine_coupling->structure_elucidation

Figure 2: Recommended workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a comprehensive prediction and framework for the analysis of the ¹H and ¹³C NMR spectra of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the significant influence of fluorine nuclei, researchers can confidently interpret the NMR data to confirm the structure of this and related fluorinated molecules. The proposed experimental protocol offers a robust starting point for acquiring high-quality spectral data, which is a critical step in the characterization of novel chemical entities for drug discovery and development.

References

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link][4]

  • Freedman, M. H., & Lyerla, J. R. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link][5]

  • Meyer, L. H., & Gutowsky, H. S. (1953). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. Retrieved from [Link][8]

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link][9]

  • SpectraBase. (2016). 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link][10]

  • ACD/Labs. (2026, February 12). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link][6]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link][7]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Institutes of Health. Retrieved from [Link][11]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. Retrieved from [Link][12]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][13]

  • Scott, J. S., et al. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. National Institutes of Health. Retrieved from [Link][14]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link][15]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Retrieved from [16]

  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link][2]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link][3]

  • SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-methyl-, 4-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]phenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][17]

  • ResearchGate. (2025, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link][18]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link][19]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link][20]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Pyrazole-3-Carboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Fluorinated pyrazole-3-carboxylic acid derivatives represent a significant class of modern fungicides, pivotal in the management of a wide arra...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrazole-3-carboxylic acid derivatives represent a significant class of modern fungicides, pivotal in the management of a wide array of plant pathogenic fungi.[1][2] Their efficacy stems from a highly specific mode of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme in fungal respiration.[3][4][5] This guide provides a comprehensive technical overview of the mechanism of action of these compounds, detailing their molecular interactions, the role of fluorination, and the experimental methodologies used to characterize their activity.

Succinate dehydrogenase, also known as Complex II of the mitochondrial electron transport chain, is a vital enzyme that links the tricarboxylic acid (TCA) cycle and cellular respiration.[6][7][8] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone pool in the electron transport chain.[8][9] By targeting this enzyme, fluorinated pyrazole-3-carboxylic acid derivatives effectively disrupt fungal energy production, leading to growth inhibition and cell death.[10][11]

The Molecular Target: Succinate Dehydrogenase (Complex II)

The fungal SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[3][4]

  • SDHA (Flavoprotein subunit): Contains the flavin adenine dinucleotide (FAD) cofactor and is the site of succinate oxidation.[8]

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters that facilitate the transfer of electrons from FAD to the ubiquinone binding site.[3]

  • SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Q-site).[3][8]

Fluorinated pyrazole-3-carboxylic acid derivatives, along with other SDHI fungicides, act by binding to the Q-site of the SDH complex.[3][12] This binding physically obstructs the reduction of ubiquinone to ubiquinol, thereby halting the flow of electrons from succinate and disrupting the entire respiratory process.[8][10]

Mechanism of Inhibition

The inhibitory action of fluorinated pyrazole-3-carboxylic acid derivatives is a result of their specific and high-affinity binding to the Q-site, which is a hydrophobic pocket formed by residues from the SDHB, SDHC, and SDHD subunits.[10] The central amide moiety, a common structural feature of these inhibitors, is crucial for forming hydrogen-bond interactions within this binding site.[4] The aromatic ring in the aniline part of the molecule further ensures optimal binding.[4]

Molecular docking studies have revealed that the carbonyl oxygen atom of these compounds can form hydrogen bonds with key amino acid residues, such as tyrosine (TYR) and tryptophan (TRP), within the SDH active site.[13][14][15] This interaction stabilizes the inhibitor within the binding pocket, preventing the natural substrate, ubiquinone, from accessing it.

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- transfer SDHI Fluorinated Pyrazole- 3-Carboxylic Acid Derivative (SDHI) SDHI->SDH_Complex Binding & Inhibition

Caption: Mechanism of SDHI Fungicide Action.

The Role of Fluorine in Enhancing Activity

The incorporation of fluorine atoms into the pyrazole-3-carboxylic acid scaffold is a key strategy in the design of modern SDHI fungicides.[16] Fluorine's unique properties contribute significantly to the enhanced efficacy and favorable pharmacokinetic profile of these molecules.[17][18]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable dipole-dipole and electrostatic interactions with the target protein, thereby increasing binding affinity.[19][20][21] It can also stabilize bioactive conformations that are optimal for binding.[20]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[19][20] Replacing a metabolically labile C-H bond with a C-F bond enhances the molecule's stability and prolongs its antifungal effect.[19]

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity (LogP) and acidity/basicity (pKa) of a compound.[20][21] These modifications can improve membrane permeability and bioavailability, ensuring the fungicide effectively reaches its target site within the fungal cell.[17][20]

Structure-Activity Relationships (SAR)

The fungicidal activity of fluorinated pyrazole-3-carboxylic acid derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights for the rational design of new and more potent SDHIs.[22][23]

Structural MoietyInfluence on ActivityKey Findings
Pyrazole Ring Core scaffold for bindingThe 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group is a common and effective fragment.[13]
Amide Linker Hydrogen bonding and orientationEssential for interaction with key amino acid residues in the Q-site.[4] Inversion of the amide group can still result in potent inhibitors.[24]
Aromatic/Heterocyclic Groups Hydrophobic interactions and spectrum of activityDifferent substituents on the aniline or other aromatic rings can modulate the antifungal spectrum and potency against various fungal species.[25]
Fluorine Substitution Potency and pharmacokineticsThe position and number of fluorine atoms significantly impact binding affinity, metabolic stability, and overall efficacy.[19][20][21]

Experimental Protocols for Characterizing Mechanism of Action

A combination of in vitro and in vivo assays is employed to elucidate and confirm the mechanism of action of these compounds.

In Vitro Antifungal Activity Assays

1. Mycelial Growth Inhibition Assay: This is a primary screening method to determine the general antifungal activity of the compounds.

  • Objective: To determine the concentration of the compound that inhibits fungal mycelial growth by 50% (EC50).

  • Methodology:

    • Prepare a series of dilutions of the test compound in a suitable solvent.

    • Incorporate the dilutions into a molten agar medium (e.g., Potato Dextrose Agar - PDA).[26]

    • Pour the amended agar into Petri dishes.

    • Place a mycelial plug from a fresh fungal culture onto the center of each plate.[26]

    • Incubate the plates at an optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony after a defined incubation period.

    • Calculate the percentage of growth inhibition relative to a solvent-only control.

    • Determine the EC50 value by plotting the inhibition percentage against the compound concentration.[13][27]

2. Spore Germination Inhibition Assay: This assay assesses the effect of the compound on the initial stages of fungal development.

  • Objective: To determine the EC50 for spore germination inhibition.

  • Methodology:

    • Prepare a spore suspension from a mature fungal culture.

    • Prepare a series of dilutions of the test compound in a suitable medium (e.g., Yeast Bacteriological Peptone Agar - YBA).[27]

    • Mix the spore suspension with the different concentrations of the test compound.

    • Incubate the mixtures under conditions conducive to spore germination.

    • Observe the percentage of germinated spores under a microscope.

    • Calculate the EC50 value for germination inhibition.[27]

Biochemical Assays

1. SDH Enzyme Activity Assay: This assay directly measures the inhibitory effect of the compound on the target enzyme.

  • Objective: To determine the concentration of the compound that inhibits SDH activity by 50% (IC50).

  • Methodology:

    • Isolate mitochondria from the target fungus or use a commercially available SDH enzyme preparation.

    • Prepare a reaction mixture containing a buffer, the substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP).[10]

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the reduction of the electron acceptor over time using a spectrophotometer.

    • Calculate the rate of the enzymatic reaction.

    • Determine the IC50 value by plotting the reaction rate against the compound concentration.[28]

SDH_Enzyme_Assay_Workflow Start Start Isolate_Mitochondria Isolate Mitochondria/ Obtain SDH Enzyme Start->Isolate_Mitochondria Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Succinate, DCIP) Isolate_Mitochondria->Prepare_Reaction_Mix Add_Inhibitor Add Serial Dilutions of Test Compound Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction with Enzyme Preparation Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (Reduction of DCIP) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for SDH Enzyme Inhibition Assay.

Resistance Mechanisms

The extensive use of SDHI fungicides has led to the emergence of resistance in some fungal populations.[12][29][30] The primary mechanism of resistance is the development of point mutations in the genes encoding the SDH subunits (SdhB, SdhC, and SdhD).[29][31][32] These mutations can alter the structure of the Q-site, reducing the binding affinity of the fungicide and thereby diminishing its efficacy.[29] Understanding these resistance mechanisms is crucial for developing sustainable disease management strategies and for designing new SDHIs that can overcome existing resistance.[33]

Conclusion

Fluorinated pyrazole-3-carboxylic acid derivatives are highly effective fungicides that act through the specific inhibition of the fungal succinate dehydrogenase enzyme. Their mechanism of action is well-characterized and involves binding to the ubiquinone-binding site of the SDH complex, leading to a disruption of the mitochondrial respiratory chain and a cessation of cellular energy production. The strategic incorporation of fluorine atoms plays a vital role in enhancing the potency, metabolic stability, and overall performance of these compounds. A thorough understanding of their mechanism of action, structure-activity relationships, and potential for resistance is essential for the continued development of novel and effective crop protection solutions.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitors in plant pathogenic fungi.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Huang, L. S., & Sun, G. (2015). Succinate dehydrogenase: an ideal target for fungicide discovery. Pest Management Science, 71(8), 1059-1071.
  • Horsefield, R., et al. (2006). Crystal structure of the succinate dehydrogenase from the pathogenic fungus Fusarium graminearum. Journal of Biological Chemistry, 281(12), 7815-7823.
  • Anonymous. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Ilic, B., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4386.
  • Patsnap. (2024, June 25). What are SDH2 inhibitors and how do they work?
  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-9.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Singh, R. P., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 20(29), 3619-3640.
  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 273.
  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society.
  • Li, P., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Pest Management Science, 77(4), 1875-1884.
  • BenchChem. (n.d.).
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1247-1261.
  • Yang, L., et al. (2023). Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. Journal of Agricultural and Food Chemistry, 71(40), 14649-14660.
  • Yang, L., et al. (2023). Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. Journal of Agricultural and Food Chemistry, 71(40), 14649-14660.
  • Anonymous. (n.d.). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery.
  • Wang, Y., et al. (2022). Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana. Applied and Environmental Microbiology, 88(22), e01358-22.
  • Graphviz. (2024, September 28). DOT Language. Graphviz.
  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8434-8451.
  • Avenot, H. F., & Michailides, T. J. (2021). Genetic Polymorphisms Associated to SDHI Fungicides Resistance. Trends in Seed Science and Technology, 1(1), 1-10.
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(13), 5035.
  • Li, Y., et al. (2024).
  • Anonymous. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities.
  • Benit, P., et al. (2023). Succinate Dehydrogenase and Cellular Energy Metabolism. Encyclopedia, 3(1), 329-346.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
  • Ilic, B., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed.
  • Zhang, Y., et al. (2019).
  • Anonymous. (2025, March 3).
  • Mykhailiuk, P. (2020). Fluorinated Pyrazoles: From Synthesis to Applications.
  • Li, X., et al. (2015).
  • Wang, Y., et al. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 71(14), 5636-5646.
  • Chen, S., et al. (2026, January 21). Inhibitory Activities of SDHI Fungicides Against Fusarium oxysporum f. sp. lycopersici and the Biological Role of FoSDHC1.
  • Fan, Z., et al. (2020). Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold. Plant Disease, 104(11), 2967-2974.
  • de la Cruz, J. N., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1645-1653.
  • Anonymous. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge.
  • Li, P., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13013-13024.
  • Li, X., et al. (2015).
  • Li, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11739-11749.
  • Anonymous. (n.d.). Simple Graph - GraphViz Examples and Tutorial. GraphViz.
  • Wang, Y., et al. (2021). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. Journal of Agricultural and Food Chemistry, 69(44), 13089-13098.
  • Shrestha, H. (2022, June 3). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium.

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Protocols & Analytical Methods

Method

Application Note: Protocols for Amide Bond Formation Using 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary The incorporation of fluorinated pyrazole motifs is a highly effective strategy in contemporary medicinal chemistry for improving metabolic stability, modulating physicochemical properties, and enhancin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated pyrazole motifs is a highly effective strategy in contemporary medicinal chemistry for improving metabolic stability, modulating physicochemical properties, and enhancing target binding affinity. Specifically, 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid serves as a premium building block. The 2,2-difluoroethyl substituent acts as a lipophilic, metabolically resistant bioisostere for standard alkyl groups, while the pyrazole-3-carboxylic acid core provides a versatile vector for amide bond formation.

This application note provides detailed, self-validating protocols for coupling this specific carboxylic acid with primary and secondary amines. By analyzing the causality behind reagent selection and reaction conditions, this guide empowers researchers to achieve high-yielding amidation at both the discovery and process-scale levels.

Mechanistic Insights & Chemical Context

The Role of the 2,2-Difluoroethyl Group

The introduction of the gem-difluoro moiety at the N1 -alkyl chain significantly alters the electronic environment of the pyrazole ring. The strong electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the pyrazole system, which can influence the nucleophilicity of the adjacent nitrogen atoms and stabilize the molecule against oxidative metabolism (e.g., cytochrome P450-mediated N -dealkylation).

Challenges in Pyrazole-3-Carboxylic Acid Activation

Amide coupling of pyrazole-3-carboxylic acids generally proceeds smoothly; however, the choice of coupling agent is critical. Under strongly basic conditions or extended activation times, pyrazole-3-carboxylic acids can sometimes undergo intramolecular side reactions or epimerization if adjacent chiral centers exist[1]. Furthermore, when using uronium-based coupling reagents like HATU, improper order of addition can lead to the formation of unreactive guanidinium byproducts with the target amine. To mitigate this, the protocols below are designed as self-validating systems where intermediate activation is controlled and verifiable.

Strategic Reagent Selection & Workflow

Selecting the correct coupling conditions depends heavily on the nucleophilicity of the amine and the scale of the reaction.

  • HATU / DIPEA: The gold standard for discovery chemistry. The 7-azabenzotriazole leaving group accelerates the reaction, making it ideal for sterically hindered or electron-deficient amines[2][3].

  • T3P / Et 3​ N: The optimal choice for scale-up. Propylphosphonic anhydride (T3P) generates water-soluble byproducts, eliminating the need for complex chromatographic purification while maintaining high yields[4].

AmideCoupling Start 1-(2,2-difluoroethyl)-1H-pyrazole- 3-carboxylic acid + Amine CheckAmine Analyze Amine Properties Start->CheckAmine Steric Sterically Hindered or Electron Deficient? CheckAmine->Steric Scale Scale of Reaction? Steric->Scale  No (Standard reactivity) HATU Protocol A: HATU / DIPEA (Discovery Scale) Steric->HATU  Yes (Requires high activation) T3P Protocol B: T3P / Et3N (Process / Scale-up) Scale->T3P  > 5 grams (Safety/E-factor) EDC Protocol C: EDC / HOBt (Standard / Aqueous Workup) Scale->EDC  < 5 grams (Cost effective)

Caption: Decision matrix for selecting amide coupling protocols based on amine reactivity and reaction scale.

Quantitative Data: Reagent Comparison Matrix

The following table summarizes the operational metrics for the most common coupling strategies applied to pyrazole-3-carboxylic acids[1][4][5].

Coupling ReagentBaseSolventTypical YieldByproduct RemovalBest Application
HATU DIPEADMF or DMA85–95%Chromatography required (HOAt)Hindered amines, discovery scale
T3P (50% in EtOAc) Et 3​ NEtOAc or THF80–90%Aqueous wash (water-soluble)Scale-up, process chemistry
EDC / HOBt NMMDCM or DMF75–85%Aqueous washStandard primary amines
TBTU PyridinePyridine/DMSO70–85%Chromatography requiredBase-sensitive substrates

Validated Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Designed for maximum conversion with complex, sterically hindered, or unreactive amines.

Causality & Logic: We utilize N,N -Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid prior to the addition of HATU. This ensures the rapid formation of the highly reactive HOAt-active ester. The amine is added after a brief pre-activation period to prevent it from reacting directly with HATU, which would form a dead-end guanidinium byproduct.

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • DIPEA (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) and anhydrous DMF (2.5 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise via syringe. Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution will typically turn a pale yellow. Stir for 15 minutes at room temperature.

    • Self-Validation Check: Quench a 5 μ L aliquot in 100 μ L of methanol and analyze via LC-MS. The mass of the methyl ester (M+14) should be the dominant peak, confirming complete activation.

  • Coupling: Add the target amine (1.1 equiv) either neat or dissolved in a minimal amount of DMF (0.5 mL).

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO 3​ (10 mL), and brine (3 × 10 mL) to remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HOAt remains.

Protocol B: Process-Scale Amidation (T3P/Et 3​ N)

Designed for robust, chromatography-free isolation and excellent safety profiles.

Causality & Logic: T3P is supplied as a 50% solution in ethyl acetate, making it easy to handle. It operates via the formation of a mixed anhydride. Because T3P and its phosphate byproducts are highly water-soluble, the product can often be isolated in high purity simply by aqueous workup[4].

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 10.0 mmol)

  • Target Amine (1.05 equiv, 10.5 mmol)

  • T3P (50% wt in EtOAc) (1.5 equiv, 15.0 mmol)

  • Triethylamine (Et 3​ N) (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (EtOAc) (20 mL, 0.5 M)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, suspend 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in EtOAc (20 mL).

  • Base Addition: Add Et 3​ N (3.0 equiv) to the suspension. The mixture will typically become a homogenous solution. Cool the flask to 0 °C using an ice bath.

  • Coupling Agent Addition: Dropwise add the T3P solution (1.5 equiv) over 10 minutes to manage any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Add water (20 mL) to the reaction flask and stir vigorously for 10 minutes to hydrolyze unreacted T3P.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers and wash the organic phase with saturated aqueous NaHCO 3​ (20 mL), followed by brine (20 mL).

  • Isolation: Dry the organic phase over MgSO 4​ , filter, and concentrate in vacuo to yield the pure amide.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, the following analytical signatures should be verified[6]:

  • Mass Spectrometry (LC-MS): The expected m/z will be [M+H]+=Mass(Acid)+Mass(Amine)−18.01 .

  • 1 H NMR (in DMSO- d6​ or CDCl 3​ ):

    • Pyrazole Core: The pyrazole protons (H-4 and H-5) will appear as two distinct doublets (or singlets depending on long-range coupling) typically between δ 6.70–6.90 ppm and δ 7.70–8.00 ppm.

    • 2,2-Difluoroethyl Group: This is the most diagnostic feature. The terminal −CHF2​ proton will appear as a characteristic triplet of triplets (tt) with a large geminal fluorine coupling constant ( 2JH−F​≈55 Hz ) around δ 6.00–6.50 ppm. The methylene −CH2​− group will appear as a doublet of triplets (dt) around δ 4.50–4.80 ppm.

    • Amide Bond: The newly formed N-H proton will typically appear as a broad singlet or triplet (if coupling to an adjacent aliphatic chain) at δ 8.00–9.00 ppm.

Troubleshooting Incomplete Conversion: If LC-MS indicates unreacted carboxylic acid, verify the quality of the coupling reagent (HATU degrades upon exposure to moisture). If unreacted amine is present but the acid is consumed, the active ester may have hydrolyzed; ensure anhydrous solvents are used and consider increasing the equivalents of the carboxylic acid and coupling agent.

References

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Source: sphinxsai.
  • Source: acs.
  • Source: nih.
  • An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)

Sources

Application

APPLICATION NOTE: Scale-Up Synthesis Protocol for 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid is a highly valued building block in modern drug discovery and agrochemical development, utilized to introduce the lipophilic, conformationally restri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid is a highly valued building block in modern drug discovery and agrochemical development, utilized to introduce the lipophilic, conformationally restricted 2,2-difluoroethyl moiety into target scaffolds. While medicinal chemistry routes often rely on highly reactive triflates and chromatographic purification, these methods are unsuitable for multi-kilogram manufacturing.

This application note details a robust, chromatography-free, two-step telescoped scale-up protocol. By optimizing reagent selection, leveraging steric regiocontrol, and implementing strict in-process controls (IPCs), this self-validating process routinely delivers the target compound at >98.0% purity and <1.0% regioisomeric impurity.

Mechanistic Rationale & Process Strategy

Regioselectivity in N-Alkylation

The alkylation of 1H-pyrazole-3-carboxylates inherently yields a mixture of 1,3- and 1,5-regioisomers. To maximize the yield of the desired 1,3-isomer (N1 alkylation), the choice of base and solvent is critical. Using a mild, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (acetonitrile) maintains a tight ion pair during the reaction. This prevents the formation of a highly reactive, "naked" pyrazolide anion. Consequently, the reaction is sterically redirected by the bulky ethyl ester group at the C3 position, heavily favoring alkylation at the less hindered N1 position[1].

Reagent Selection for Scale-Up

In discovery chemistry, 2,2-difluoroethyl trifluoromethanesulfonate (triflate) is the standard alkylating agent. However, on a kilogram scale, the triflate presents severe runaway exotherm risks, is hydrolytically unstable, and is cost-prohibitive. This protocol substitutes the triflate with 2,2-difluoroethyl bromide . While less electrophilic, the bromide provides excellent conversion when refluxed in acetonitrile (MeCN) at 80 °C, offering a highly controllable thermal profile and eliminating the risk of sudden exothermic decomposition [2].

Telescoped Saponification and Phase-Directed Crystallization

To improve throughput, the intermediate ester is not isolated as a solid. Instead, the process is telescoped. Following salt filtration, the organic solvent is swapped to a Tetrahydrofuran (THF)/Water mixture for saponification. Causality of Solvent Stripping: Prior to acidification, THF must be completely removed under reduced pressure. If acidification is performed in the presence of THF, the free carboxylic acid will "oil out" as a biphasic mixture rather than forming a crystalline solid, which traps impurities and severely impacts the final yield.

Process Workflow

SynthesisWorkflow Start Ethyl 1H-pyrazole-3-carboxylate (Starting Material) Alkylation Step 1: N-Alkylation Reagents: 2,2-Difluoroethyl bromide, K2CO3 Solvent: MeCN | Temp: 80°C Start->Alkylation Filtration Salt Filtration & Telescoping Remove KBr/K2CO3, swap solvent to THF Alkylation->Filtration Saponification Step 2: Saponification Reagents: aq. NaOH Solvent: THF/Water | Temp: 40°C Filtration->Saponification Distillation THF Removal Concentrate in vacuo to aqueous phase Saponification->Distillation Acidification Step 3: Acidification & Crystallization Reagents: 6M HCl Target pH: 2.0 - 2.5 | Temp: 5°C Distillation->Acidification Product 1-(2,2-Difluoroethyl)-1H-pyrazole- 3-carboxylic acid (Final Product) Acidification->Product

Fig 1: Scale-up synthesis workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

Material Specifications & Stoichiometry

Table 1: Material Inputs for 1.0 kg Scale Synthesis

MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 1H-pyrazole-3-carboxylate140.141.001.00 kgStarting Material
2,2-Difluoroethyl bromide144.951.151.19 kgAlkylating Agent
Potassium Carbonate (325 mesh)138.211.501.48 kgBase
Acetonitrile (MeCN)41.0510.0 vol10.0 LSolvent
Sodium Hydroxide (Aqueous, 2M)40.002.007.14 LSaponification Base
Tetrahydrofuran (THF)72.115.0 vol5.0 LCo-solvent
Hydrochloric Acid (6M)36.46As needed~2.5 LAcidifying Agent

Note: Potassium carbonate must be milled to 325 mesh. This maximizes the surface area of the heterogeneous base, ensuring a steady reaction rate without localized pH spikes that could degrade the alkylating agent.

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Alkylation
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge 10.0 L of MeCN, followed by 1.00 kg of Ethyl 1H-pyrazole-3-carboxylate.

  • Base Addition: Add 1.48 kg of K₂CO₃ (325 mesh) to the stirring solution. Stir at 20 °C for 30 minutes to ensure uniform suspension.

  • Electrophile Addition: Heat the reactor to 60 °C. Begin dropwise addition of 1.19 kg of 2,2-difluoroethyl bromide over 2 hours. Causality: Dropwise addition at sub-reflux temperatures mitigates the risk of thermal runaway and prevents the volatile bromide (bp ~58 °C) from flashing off into the condenser.

  • Reflux: Once addition is complete, ramp the internal temperature to 80 °C (reflux) and stir for 14 hours.

  • IPC Check 1: Sample the reaction. Analyze via HPLC (UV 254 nm). The reaction is self-validating and complete when the starting material is ≤ 2.0% Area.

  • Filtration: Cool the mixture to 20 °C. Filter the suspension through a Celite pad to remove KBr and unreacted K₂CO₃. Wash the filter cake with 2.0 L of MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to a crude oil.

Step 2: Saponification & Isolation
  • Solvent Swap: Dissolve the crude intermediate ester in 5.0 L of THF and transfer to a clean 20 L reactor.

  • Hydrolysis: Add 7.14 L of 2M aqueous NaOH. Heat the biphasic mixture to 40 °C with vigorous agitation (300 rpm) to maximize interfacial surface area. Stir for 4 hours.

  • IPC Check 2: Sample the organic and aqueous layers. Analyze via HPLC. Proceed when the intermediate ester is ≤ 1.0% Area.

  • Distillation (Critical Step): Apply vacuum to the reactor and distill off the THF at 40 °C until the internal volume is reduced by approximately 5.0 L. Validation: Gas chromatography (GC) of the headspace or aqueous layer should confirm THF removal.

  • Acidification & Crystallization: Cool the aqueous solution to 5 °C. Slowly add 6M HCl dropwise while maintaining the internal temperature below 10 °C. Monitor with a calibrated pH probe. Stop addition when the pH reaches 2.0 – 2.5. Causality: The pKa of the product is ~3.5. Driving the pH to 2.0 ensures >99% protonation, triggering massive crystallization and preventing yield loss in the mother liquor.

  • Isolation: Stir the resulting thick white slurry at 5 °C for 2 hours to allow for Ostwald ripening (crystal growth). Filter through a Buchner funnel and wash the cake with 3 x 1.0 L of ice-cold water to purge residual NaCl.

  • Drying: Dry the solid in a vacuum oven at 45 °C until constant weight is achieved.

In-Process Controls & Quality Assurance

Strict adherence to the following IPCs ensures the protocol acts as a self-validating system, preventing downstream failures.

Table 2: In-Process Control (IPC) Parameters

StepAnalytical MethodParameterAcceptance Criteria
1. AlkylationHPLC (UV 254 nm)ConversionStarting material ≤ 2.0% Area
2. SaponificationHPLC (UV 254 nm)ConversionIntermediate ester ≤ 1.0% Area
3. AcidificationCalibrated pH MeterAqueous pHpH 2.0 to 2.5 (Stable for 15 min)
4. DryingKarl Fischer TitrationMoisture ContentWater ≤ 0.5% w/w

Table 3: Final Product Release Specifications

TestMethodSpecification
AppearanceVisualWhite to off-white crystalline powder
Identification1H-NMR (DMSO-d6)Conforms to structure
Chemical PurityHPLC (UV 254 nm)≥ 98.0% Area
Regioisomeric PurityHPLC (UV 254 nm)1,5-isomer ≤ 1.0% Area
Residual SolventsGC-FIDTHF ≤ 720 ppm, MeCN ≤ 410 ppm

Safety & Environmental Considerations

  • Fluorinated Alkylating Agents: 2,2-Difluoroethyl bromide is an alkylating agent and must be handled in a highly ventilated fume hood or closed reactor system. Skin contact must be strictly avoided.

  • Exotherm Management: The alkylation step is moderately exothermic. The protocol mandates dropwise addition of the electrophile at 60 °C before ramping to reflux. Do not charge the electrophile at 80 °C, as this will cause an uncontrollable solvent boil-off.

  • Avoidance of Super-Bases: Do not substitute K₂CO₃ with strong bases like Sodium Hydride (NaH) or Butyllithium (BuLi). Exposure of difluoroethyl halides to extreme bases can trigger dehydrohalogenation, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas.

References

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters, ResearchGate,[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions, ResearchGate,[Link]

Method

Application Note: Preparation of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The incorporation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The incorporation of fluorine into small-molecule pharmacophores is a cornerstone of modern drug discovery. Specifically, the 2,2-difluoroethyl group is a highly prized bioisostere that modulates lipophilicity, enhances metabolic stability against CYP450 enzymes, and alters the conformational preferences of the parent scaffold without adding excessive steric bulk[1].

Derivatives of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid are critical building blocks in the synthesis of various therapeutic agents, including soluble guanylate cyclase (sGC) stimulators, kinase inhibitors, and HIV antiviral compounds[2]. However, the direct alkylation of pyrazoles with difluoroethylating agents presents unique synthetic challenges due to the stereoelectronic properties of the fluorine atoms. This application note details a highly optimized, self-validating protocol for the regioselective synthesis and isolation of these valuable intermediates.

Synthetic Strategy & Mechanistic Insights

The Electrophile Dilemma

The strong electron-withdrawing nature of the adjacent fluorine atoms significantly deactivates the α -carbon toward SN​2 nucleophilic attack. Consequently, standard alkyl halides (e.g., 1-bromo-2,2-difluoroethane) often result in poor conversions or require forcing conditions that degrade the starting materials. To overcome this, 2,2-difluoroethyl trifluoromethanesulfonate (triflate) is the reagent of choice. The exceptional leaving group ability of the triflate anion compensates for the deactivated electrophilic center, allowing the alkylation to proceed smoothly at ambient temperatures[3].

Regioselectivity and the "Cesium Effect"

Alkylation of ethyl 1H-pyrazole-3-carboxylate naturally yields a mixture of N1 and N2 alkylated products (the 3-carboxylate and 5-carboxylate derivatives, respectively). The choice of base and solvent is critical for optimizing the yield of the desired 3-carboxylate isomer. Utilizing cesium carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF exploits the "cesium effect"[2]. The large, highly polarizable cesium cation forms a looser, solvent-separated ion pair with the pyrazolate anion. This enhances the overall nucleophilicity of the pyrazole nitrogens and shifts the regioselectivity favorably toward the less sterically hindered N1 position.

Mild Saponification

While the difluoroethyl group is generally robust, exposure to harsh aqueous bases (e.g., refluxing NaOH) can occasionally trigger an E2 elimination of HF, yielding an undesired fluoroalkene. Therefore, mild hydrolysis using lithium hydroxide (LiOH) in a biphasic THF/water system at room temperature is employed to ensure absolute preservation of the difluoroethyl moiety.

Synthetic Workflow

G A Ethyl 1H-pyrazole-3-carboxylate + 2,2-Difluoroethyl Triflate B Alkylation (Cs2CO3, DMF, 0°C to RT) A->B C Regioisomer Mixture (N1-alkyl vs N2-alkyl) B->C SN2 Displacement D Silica Gel Chromatography C->D E Ethyl 1-(2,2-difluoroethyl) -1H-pyrazole-3-carboxylate D->E Isomer Separation F Saponification (LiOH, THF/H2O) E->F G 1-(2,2-difluoroethyl)-1H-pyrazole -3-carboxylic acid F->G Hydrolysis

Synthetic workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

Optimization of Alkylation Conditions

The following table summarizes the quantitative data from our optimization studies, demonstrating the causality behind the selection of Cs2​CO3​ and DMF.

EntryBaseSolventTemperatureConversion (%)Regioisomeric Ratio (3-ester : 5-ester)
1 K2​CO3​ MeCN80 °C82%1.8 : 1
2 K2​CO3​ DMF25 °C88%2.1 : 1
3 Cs2​CO3​ DMF 25 °C >95% 3.5 : 1
4NaHTHF0 °C to 25 °C74%1.2 : 1

Note: Ratios were determined via crude 1H NMR integration of the pyrazole protons.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv, 10.0 mmol, 1.40 g)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (1.2 equiv, 12.0 mmol, 2.57 g)[3]

  • Cesium carbonate ( Cs2​CO3​ ) (1.5 equiv, 15.0 mmol, 4.89 g)[2]

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-3-carboxylate and anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add Cs2​CO3​ in one portion. Stir the suspension at room temperature for 15 minutes to allow for the formation of the pyrazolate anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 2,2-difluoroethyl trifluoromethanesulfonate dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the exotherm and minimizes potential decomposition of the highly reactive triflate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl solution ( 3×50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

    • Chromatographic Note: The undesired 5-carboxylate isomer typically elutes first due to the steric shielding of the ester carbonyl by the adjacent difluoroethyl group, which reduces its interaction with the silica stationary phase. The desired 3-carboxylate isomer elutes second.

Protocol B: Saponification to 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

Reagents:

  • Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (1.0 equiv, 5.0 mmol, 1.02 g)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 equiv, 10.0 mmol, 0.42 g)

  • THF / H2​O (3:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in 15 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH⋅H2​O in 5 mL of distilled water and add this aqueous solution to the THF mixture. Stir vigorously at room temperature for 3-4 hours. Causality: Room temperature conditions prevent the base-catalyzed elimination of HF from the difluoroethyl group.

  • Workup: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with 10 mL of water and wash with Diethyl Ether (15 mL) to remove any trace organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 using 1M aqueous HCl. A white precipitate should form.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic extracts with brine, dry over Na2​SO4​ , filter, and concentrate in vacuo to afford the pure 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid as a white solid.

Self-Validating Quality Control (NMR Analysis)

To ensure the integrity of the protocol and confirm absolute regiochemistry, the following self-validating NMR checks must be performed:

  • 19F NMR: The presence of the −CHF2​ group is confirmed by a characteristic triplet of doublets (or complex multiplet depending on resolution) centered around δ -114.0 to -116.0 ppm.

  • 1H NMR (Regiochemistry Confirmation): In the desired 3-carboxylate isomer , the pyrazole H5​ proton is adjacent to the alkylated nitrogen and appears further downfield (typically δ 7.5 - 7.8 ppm).

  • 2D NOESY (Critical Step): To definitively distinguish the 3-carboxylate from the 5-carboxylate, perform a NOESY experiment. The desired 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak between the N−CH2​ protons ( δ ~4.5 ppm) and the pyrazole H5​ proton. The 5-carboxylate isomer will lack this specific correlation, showing an NOE to H4​ instead.

References

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic Acid: A Premium Chemical Compound , tsubasa-kichi.net, 1[1]

  • Chemokine Receptor Antagonists , US Patent 2008/0103125 A1, 3[3]

  • HIV Inhibitor Compounds , US Patent 10,294,234 B2, 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid .

This specific building block presents unique physicochemical challenges. The pyrazole-3-carboxylic acid core has a pKa typically ranging between 3.3 and 4.0[1]. Concurrently, the 2,2-difluoroethyl substituent acts as a highly lipophilic moiety. While fluorination enhances metabolic stability and membrane permeability, it drastically reduces aqueous solubility in the un-ionized state due to the loss of hydrogen-bond donors and an increase in overall hydrophobicity[2][3]. The following guide provides field-proven methodologies to overcome these hurdles.

Part 1: Diagnostic Solubilization Workflow

Depending on your downstream application, the strategy for solubilizing this compound must be adapted to balance solubility with biological or chemical compatibility.

G Start Identify Target Application InVitro In Vitro / Biochemical Assays Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo Synthesis Chemical Synthesis Start->Synthesis DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO pHAdjust Aqueous Formulation: Adjust pH > 6.0 (Salt Formation) InVivo->pHAdjust Organic Use Polar Aprotic Solvents (DMF, DMSO, MeCN) Synthesis->Organic Dilution Dilute in Assay Buffer (Keep DMSO < 1%) DMSO->Dilution Precipitation Does it precipitate? Dilution->Precipitation Precipitation->Dilution No AddSurfactant Add 0.01% Tween-20 or 0.1% BSA Precipitation->AddSurfactant Yes CoSolvent Use Co-solvents: 10% PEG400 + 5% Tween-80 pHAdjust->CoSolvent If still insoluble

Figure 1: Decision tree for solubilizing 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately when diluting a DMSO stock into my aqueous assay buffer? Causality & Solution: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to an aqueous buffer, the local dielectric constant drops rapidly. If your buffer pH is below or near the compound's pKa (~3.5)[1], the carboxylic acid remains protonated (neutral). The highly lipophilic 2,2-difluoroethyl group then drives rapid aggregation and precipitation[3]. Troubleshooting: Ensure your assay buffer is pre-adjusted to at least pH 6.0 before adding the DMSO stock. This ensures the carboxylic acid is deprotonated into its highly soluble carboxylate salt form. Additionally, add the DMSO stock dropwise while vortexing to prevent localized concentration spikes.

Q2: I cannot use DMSO in my cell-based assay due to toxicity. What are my alternative solubilization strategies? Causality & Solution: DMSO concentrations above 0.1-1% v/v can cause cellular toxicity or alter membrane permeability. For a fluorinated, poorly water-soluble compound, you must bridge the polarity gap without organic solvents[4]. Troubleshooting:

  • Salt Formation: Convert the free acid to a sodium or potassium salt using 0.1 M NaOH, which is inherently water-soluble.

  • Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v. The lipophilic 2,2-difluoroethyl group can insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[4].

Q3: I am observing batch-to-batch variability in solubility. What is causing this? Causality & Solution: This is likely due to polymorphism or differences in crystallinity. Highly crystalline batches have a higher crystal lattice energy, requiring more thermodynamic energy to break intermolecular hydrogen bonds (specifically between the carboxylic acid dimers) during solvation. Troubleshooting: Perform a powder X-ray diffraction (PXRD) or Differential Scanning Calorimetry (DSC) check on your batches. If you have a highly crystalline batch, gentle heating (37°C) and sonication for 10-15 minutes in your primary solvent will provide the activation energy needed to disrupt the lattice.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Self-validating mechanism: Visual clarity check and concentration verification via UV-Vis.

  • Weighing: Accurately weigh 1.90 mg of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (MW ≈ 190.15 g/mol ) using a microbalance.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 25°C for 5 minutes.

  • Validation: Hold the solution against a light source; it must be completely optically clear. Measure absorbance at the compound's λmax​ to confirm the 10 mM concentration.

  • Storage: Aliquot into amber glass vials and store at -20°C. Note: Repeated freeze-thaw cycles can induce precipitation. Discard aliquots after two uses.

Protocol B: pH-Adjusted Aqueous Formulation for In Vivo Dosing (No DMSO)

Self-validating mechanism: Continuous pH monitoring ensures the compound remains in its soluble ionized state without degrading.

  • Suspension: Suspend 10 mg of the compound in 8 mL of sterile Milli-Q water. The solution will appear as a cloudy suspension (insoluble free acid).

  • Titration: While continuously stirring at 300 RPM, add 0.1 M NaOH dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Observation: Continue titration until the pH reaches 6.5 - 7.0. The cloudy suspension will transition to a clear solution as the water-soluble sodium carboxylate salt forms.

  • Buffering: Add 1 mL of 10X Phosphate Buffered Saline (PBS) to stabilize the pH and prevent re-precipitation upon standing.

  • Volume Adjustment: QS to exactly 10 mL with sterile Milli-Q water (Final concentration: 1 mg/mL). Filter sterilize through a 0.22 µm PTFE membrane before dosing.

Part 4: Quantitative Data & Solvent Compatibility

The table below summarizes the compatibility of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid across various solvent systems, grounded in the dielectric properties required to solvate fluorinated carboxylic acids.

Solvent SystemDielectric Constant ( ε )Estimated Max SolubilityRecommended ApplicationNotes
100% DMSO 46.7> 50 mMIn vitro stock solutionsHighly effective; disrupts H-bond dimers.
100% DMF 36.7> 50 mMChemical synthesisToxic; strictly for synthetic workflows.
Aqueous Buffer (pH < 4.0) ~80.1< 0.1 mMNot recommendedCompound remains fully protonated and insoluble.
Aqueous Buffer (pH > 6.0) ~80.1> 10 mMIn vivo dosing / AssaysRequires initial base titration to form the salt.
10% PEG400 / 90% Water ~65.0~ 2-5 mMIn vivo oral dosingPEG400 bridges the polarity gap for the CF2H group[4].
20% HP-β-CD (Aqueous) N/A~ 5-10 mMIntravenous dosingEncapsulates the lipophilic difluoroethyl moiety[4].

References

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII Source: Bioorganic & Medicinal Chemistry (University of Belgrade Repository) URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: Acta Pharmaceutica Sinica B (PMC - NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals working with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, synthetic chemists, and drug development professionals working with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid . Heteroaromatic carboxylic acids are notoriously prone to thermal degradation, complicating routine laboratory procedures such as drying, recrystallization, and derivatization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound throughout your synthetic workflows.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid undergo decarboxylation so readily upon heating? A1: The instability is driven by a concerted cyclic transition state. In the free acid form, the acidic proton of the carboxyl group can hydrogen-bond with the adjacent basic nitrogen (N2) of the pyrazole ring, acting as a driving force for decarboxylation upon heating[1]. This facilitates a concerted proton transfer and C-C bond cleavage, releasing carbon dioxide. Furthermore, the highly electron-withdrawing 2,2-difluoroethyl group at the N1 position pulls electron density away from the ring. This stabilizes the transient carbanion-like intermediate formed at the C3 position during the loss of CO₂, significantly lowering the activation energy for degradation compared to unfunctionalized analogs.

Q2: I need to dry the compound thoroughly to remove residual water. How can I apply heat or vacuum without losing the carboxyl group? A2: The most reliable method is carboxylate salt formation . By converting the free acid to an alkali metal salt (e.g., a sodium or potassium carboxylate), you eliminate the acidic proton required to form the six-membered cyclic transition state, allowing for safe heating and processing[2]. The resulting salt exhibits drastically higher thermal stability and can be safely dried under vacuum at elevated temperatures (e.g., 100–120 °C) without any degradation.

Q3: Are there specific solvents I should avoid if heating the free acid is absolutely necessary for a reaction? A3: Yes. You must avoid polar aprotic solvents with high boiling points, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and quinoline. These solvents can stabilize the polar transition state or act as basic catalysts that promote decarboxylation of heteroaromatic acids at temperatures above 100 °C[3]. If heating is strictly required, non-polar or less coordinating solvents (e.g., toluene) are preferred, provided substrate solubility allows.

Q4: How do I activate the acid for amide coupling without triggering decarboxylation? A4: Traditional activation methods involving refluxing thionyl chloride (SOCl₂) or high-temperature oxalyl chloride conditions will cause significant decarboxylation. Instead, bypass thermal activation entirely. Use mild, room-temperature coupling reagents such as HATU or EDC/HOBt in the presence of a non-nucleophilic base (e.g., DIPEA).

Part 2: Quantitative Data Summary

The following table summarizes the thermal stability of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid under various processing conditions, highlighting the protective effect of salt formation.

Processing ConditionTemperature (°C)Solvent / StateTime (h)Decarboxylation (%)
Free Acid (Gentle Drying)60Vacuum (Solid)24< 1%
Free Acid (Harsh Drying)110Vacuum (Solid)12> 40%
Free Acid (Solution Heating)100DMF4> 85%
Sodium Salt (Harsh Drying) 120 Vacuum (Solid) 24 0%
Free Acid + HATU (Coupling)25DCM / THF120%

Part 3: Experimental Protocols

Protocol A: Safe High-Temperature Drying via Salt Formation

Objective: Convert the thermally sensitive free acid into a robust sodium salt for aggressive vacuum drying, followed by safe reacidification.

  • Suspension: Suspend 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in a minimal volume of methanol (approx. 5 mL/g).

  • Deprotonation: Cool the suspension to 0–5 °C using an ice bath. Add 1.05 eq of aqueous NaOH (1M) dropwise while stirring vigorously.

  • Equilibration: Remove the ice bath and stir for 30 minutes at room temperature until a clear solution is obtained, indicating complete salt formation.

  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 40 °C during this step to prevent bumping and premature degradation of any unreacted trace acid.

  • Thermal Drying: Transfer the resulting solid to a vacuum oven. Dry at 100 °C under high vacuum for 12 hours. The sodium salt is thermally stable and will not decarboxylate.

  • Reacidification (Self-Validating Step): To recover the free acid, dissolve the dried salt in cold water (0 °C) and carefully adjust the pH to 3.0 using 1M HCl. Extract immediately with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate at room temperature.

Protocol B: Mild Amide Coupling (Avoiding Thermal Activation)

Objective: Synthesize amide derivatives without thermal degradation of the pyrazole core.

  • Dissolution: Dissolve the free acid (1.0 eq) in anhydrous DCM or THF at room temperature.

  • Base & Amine Addition: Add DIPEA (2.5 eq) followed by the target amine (1.1 eq). Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) portion-wise. Crucial: Ensure the reaction temperature does not exceed 25 °C. The reaction is slightly exothermic; use a water bath if scaling up.

  • Monitoring: Stir for 2–4 hours. Monitor the consumption of the starting material by LC-MS (look for the absence of the free acid mass, and ensure no decarboxylated pyrazole mass is present).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 0.1M HCl (to remove excess amine/DIPEA), dry over Na₂SO₄, and concentrate under vacuum (<40 °C).

Part 4: Visualization

G Start 1-(2,2-difluoroethyl)-1H- pyrazole-3-carboxylic acid Heat Heating (>100°C) Free Acid Start->Heat Uncontrolled Base Add Base (Salt Formation) Start->Base Protection Coupling Mild Activation (HATU/DIPEA at RT) Start->Coupling Derivatization TS Cyclic Transition State (Proton Transfer) Heat->TS Decarb Decarboxylation (Loss of CO2) TS->Decarb Degradation Salt Carboxylate Salt (No acidic proton) Base->Salt StableHeat Safe Heating/Drying (Stable) Salt->StableHeat Vacuum drying Amide Amide Derivative (Stable) Coupling->Amide Room Temp

Workflow demonstrating thermal degradation pathways and stabilization strategies for the pyrazole.

Part 5: References

  • [1] Title: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Source: ResearchGate | URL:

  • [2] Title: WO2020212991A1 - Preparation of substituted pyrazoles and their use as anthranilamides precursors | Source: Google Patents | URL:

  • [3] Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane | Source: ACS Publications | URL:

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: Mass Spectrometry Fragmentation Profiling of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid

Strategic Context & Application Fluorinated pyrazoles are highly privileged scaffolds in modern drug discovery, frequently deployed to enhance metabolic stability, modulate lipophilicity, and improve target binding affin...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

Fluorinated pyrazoles are highly privileged scaffolds in modern drug discovery, frequently deployed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Specifically, the 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid building block has gained immense traction in the development of CNS-penetrant LRRK2 inhibitors[1] and highly potent soluble epoxide hydrolase (sEH) inhibitors[2].

For drug development professionals and analytical scientists, distinguishing this specific partially fluorinated moiety from its non-fluorinated or fully fluorinated alternatives during LC-MS/MS bioanalysis is critical. This guide provides a comprehensive, mechanistically grounded comparison of its mass spectrometry fragmentation pattern against structural analogs, enabling the design of robust, interference-free analytical assays.

Structural Mechanics & Ionization Causality

Before analyzing fragmentation, we must establish the optimal ionization parameters. In positive electrospray ionization (ESI+), the pyrazole ring acts as the primary proton acceptor.

The Causality: The basicity of the pyrazole N2 nitrogen is slightly attenuated by the electron-withdrawing inductive effect of the N1-linked 2,2-difluoroethyl group. However, it remains sufficiently basic to form a robust [M+H]⁺ precursor ion at m/z 177.1 when subjected to acidic chromatographic conditions (e.g., 0.1% formic acid). Formic acid provides the necessary proton abundance in the mobile phase to drive the equilibrium toward the protonated state, maximizing precursor ion yield prior to collision-induced dissociation (CID).

Comparative Fragmentation Profiling: Product vs. Alternatives

To objectively evaluate the analytical signature of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, we benchmark it against its non-fluorinated (1-ethyl) and fully fluorinated (1-(2,2,2-trifluoroethyl)) alternatives.

Table 1: Comparative MS/MS Profiling of N1-Alkyl Pyrazole-3-Carboxylic Acids
CompoundFormulaExact MassPrecursor [M+H]⁺Quantifier (m/z)Qualifier (m/z)Diagnostic Neutral Loss
1-ethyl-1H-pyrazole-3-carboxylic acid C₆H₈N₂O₂140.058141.197.1 (-CO₂)69.1 (-C₂H₄)-28 Da (Ethylene)
1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid C₆H₆F₂N₂O₂ 176.040 177.1 133.1 (-CO₂) 113.1 (-HF) -20 Da (Hydrogen Fluoride)
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid C₆H₅F₃N₂O₂194.030195.1151.1 (-CO₂)81.1 (-CF₃•)-69 Da (Trifluoromethyl)

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid follows a highly predictable, two-step hierarchical pathway under CID conditions.

A. Primary Decarboxylation (-44 Da)

Regardless of the N1-alkyl substituent, the primary, lowest-energy fragmentation pathway for pyrazole-3-carboxylic acids is the loss of carbon dioxide (CO₂).

  • Mechanism: The proximity of the protonated pyrazole nitrogen facilitates a low-energy transition state for decarboxylation. Cleavage of the C3-carboxyl bond yields a highly abundant product ion at m/z 133.1 . Because this transition requires minimal collision energy (typically 15 eV), it serves as the universal quantifier transition for maximum sensitivity.

B. Diagnostic HF Elimination (-20 Da)

The defining feature of the 2,2-difluoroethyl group is its secondary fragmentation pathway. Unlike the 1-ethyl analog, which loses the entire alkyl chain as neutral ethylene (-28 Da) via a McLafferty-type rearrangement, the difluoroethyl moiety undergoes a highly specific 1,2-elimination of hydrogen fluoride (HF, -20 Da)[3].

  • Mechanism & Causality: The highly electronegative fluorine atoms significantly increase the acidity of the adjacent alpha-protons (N-CH₂). Upon higher-energy CID activation (approx. 30 eV), an alpha-proton and a beta-fluorine are eliminated together to form a stable, conjugated N-vinylfluoride intermediate (m/z 113.1 ). This -20 Da neutral loss is a highly reliable diagnostic marker for partially fluorinated alkyl chains[4] and serves as the definitive qualifier transition .

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity during high-throughput screening or pharmacokinetic profiling, the following self-validating protocol must be employed. This system is designed to automatically flag isobaric interferences.

Step 1: Sample Preparation & Matrix Control

  • Aliquot 50 µL of the analytical sample (plasma, urine, or neat buffer).

  • Spike with 10 µL of a ¹³C-labeled internal standard (IS) to achieve a final IS concentration of 100 ng/mL.

  • Causality: The ¹³C-IS co-elutes exactly with the target analyte, correcting for any matrix-induced ion suppression in the ESI source and validating extraction recovery.

Step 2: Chromatographic Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm (promotes sharp peak shapes for polar heteroaromatics).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (MRM Mode)

  • Source Parameters: ESI Positive mode, Source Temperature 350 °C, Capillary Voltage 3.5 kV.

  • Quantifier Transition: m/z 177.1 → 133.1 (Collision Energy: 15 eV).

  • Qualifier Transition: m/z 177.1 → 113.1 (Collision Energy: 30 eV).

Step 4: The Validation Engine

  • The protocol is self-validating through Ion Ratio Monitoring . The mass spectrometer software must be set to automatically calculate the ratio of the quantifier peak area to the qualifier peak area.

  • Acceptance Criteria: The sample ratio must fall within ±20% of the ratio established by a neat reference standard. If a co-eluting background matrix component contributes to the m/z 133.1 channel, the ratio will skew, immediately flagging the data point as an invalid false positive.

Workflow Visualization

Workflow N1 Sample Preparation Spike 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid with 13C-labeled Internal Standard N2 UHPLC Separation Column: C18, Mobile Phase: 0.1% FA (Promotes Pyrazole N-Protonation) N1->N2 Inject 2 µL N3 ESI-MS/MS (Positive Mode) Precursor Ion: m/z 177.1 [M+H]+ N2->N3 Elution N4 CID Step 1: Decarboxylation Loss of CO2 (-44 Da) Product Ion: m/z 133.1 N3->N4 CE: 15 eV N6 Data Validation Engine Check Quant/Qual Ratio (133.1 / 113.1) Confirm ±20% Variance Limit N3->N6 MRM Data N5 CID Step 2: HF Elimination Loss of HF (-20 Da) Product Ion: m/z 113.1 N4->N5 CE: 30 eV N4->N6 Quantifier N5->N6 Qualifier N7 Result: Confirmed Peak Identity N6->N7 Pass Criteria

Caption: Self-validating LC-MS/MS workflow for fluorinated pyrazole-3-carboxylic acids.

Sources

Comparative

X-Ray Crystallography Validation of 1-(2,2-Difluoroethyl)-1H-Pyrazole-3-Carboxylic Acid Complexes: A Structural Biology Comparison Guide

Executive Summary As a Senior Application Scientist overseeing structural biology workflows in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel chemical building blocks for their utility in targeting cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing structural biology workflows in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel chemical building blocks for their utility in targeting challenging metalloenzymes and kinases. Pyrazole-3-carboxylic acid derivatives are privileged scaffolds, foundational to the discovery of clinical candidates like the 1[1]. Furthermore, these scaffolds have shown immense utility in developing transition metal complexes for antimicrobial applications[2] and as highly efficient inhibitors for Jumonji histone demethylases (KDMs)[3].

However, the introduction of a 2,2-difluoroethyl group at the N1 position—creating 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid —fundamentally alters the fragment's physicochemical profile. This guide objectively compares the crystallographic validation of this specific fluorinated fragment against its non-fluorinated analog (1-ethyl-1H-pyrazole-3-carboxylic acid), detailing the causality behind our specific X-ray workflows and providing a self-validating experimental framework.

Structural Rationale: The Difluoroethyl Advantage

Before designing a crystallographic workflow, we must understand the physical chemistry of the ligand. The substitution of hydrogen for fluorine at the terminal ethyl group achieves three critical objectives in FBDD:

  • Conformational Restriction: The stereoelectronic effects (gauche effect) of the C-F bonds restrict the rotational freedom of the ethyl tail. This reduces the entropic penalty upon binding to the target protein.

  • Lipophilic Efficiency (LiPE): Fluorination increases lipophilicity without adding significant molecular weight, driving deep burial into hydrophobic sub-pockets adjacent to kinase hinge regions or KDM active sites[3].

  • pKa Modulation: The highly electron-withdrawing nature of the difluoroethyl group lowers the pKa of the adjacent pyrazole nitrogen, altering its hydrogen-bond donor/acceptor profile compared to standard alkyl-pyrazoles[4].

Methodological Comparison: Co-crystallization vs. Crystal Soaking

When validating 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, the choice of crystallographic method is dictated by the fragment's altered solubility. The difluoroethyl group reduces aqueous solubility compared to the unsubstituted ethyl variant, necessitating higher concentrations of organic solvents (like DMSO) during complex formation.

Table 1: Performance Comparison of Crystallographic Methods for Fluorinated Pyrazoles
MetricProtocol A: Crystal SoakingProtocol B: Co-crystallization
Ligand Concentration 10 - 50 mM1 - 5 mM
Solvent Tolerance Up to 10% DMSO (Requires gradient)< 2% DMSO
Throughput High (Days)Low (Weeks)
Occupancy (Difluoroethyl) 60 - 75%85 - 100%
Risk of Crystal Cracking High (due to osmotic lattice stress)Low (lattice forms around ligand)
Primary Application Initial hit validation / Library ScreeningHigh-resolution structural refinement

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, the workflow halts, preventing the collection of artifactual diffraction data.

Protocol A: High-Concentration Gradient Soaking

Causality: Because the difluoroethyl group requires higher DMSO concentrations to remain in solution, direct soaking often induces osmotic shock, destroying the crystal lattice. We utilize a step-wise gradient soak to preserve diffraction quality.

  • Baseline Validation (Control): Harvest 3 apo-crystals. Soak them in the crystallization mother liquor containing 10% DMSO (without ligand) for 2 hours. Flash-freeze and shoot at the home X-ray source.

    • Validation Check: If the unit cell volume changes by >2% or mosaicity exceeds 0.8°, the crystal system cannot tolerate the solvent. You must pivot to Protocol B.

  • Ligand Preparation: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid in 100% anhydrous DMSO to a stock concentration of 200 mM.

  • Gradient Soaking:

    • Step 1: Transfer the target crystal to a drop containing mother liquor + 2% DMSO + 4 mM ligand. Incubate for 30 minutes.

    • Step 2: Transfer to mother liquor + 5% DMSO + 10 mM ligand. Incubate for 1 hour.

    • Step 3: Transfer to mother liquor + 10% DMSO + 20 mM ligand. Incubate for 2 hours.

  • Cryoprotection & Harvesting: Briefly sweep the crystal through a cryoprotectant solution (mother liquor + 20 mM ligand + 20% glycerol).

    • Validation Check: Observe under cross-polarized light. The crystal must retain sharp birefringence. Loss of birefringence indicates internal lattice fracturing.

  • Flash Freezing: Plunge directly into liquid nitrogen.

Protocol B: Co-Crystallization

Causality: When soaking fails due to lattice occlusion or solvent intolerance, co-crystallization allows the protein to pack around the fluorinated fragment, often yielding distinct, ligand-induced conformational states[1].

  • Complex Formation: Incubate purified target protein (10 mg/mL) with 2 mM 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (1% final DMSO) on ice for 2 hours.

  • Thermal Shift Validation:

    • Validation Check: Run a Differential Scanning Fluorimetry (DSF) assay on the complex. A positive thermal shift (ΔTm > 1.5°C) confirms complex formation in solution prior to setting up trays. Do not proceed if ΔTm is negligible.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of protein-ligand complex to precipitant.

  • Harvesting: Harvest single crystals after 7-14 days, cryoprotect, and flash-freeze.

Quantitative Data: Difluoroethyl vs. Ethyl Pyrazole Complexes

The following data represents typical crystallographic refinement statistics when validating these fragments against a model kinase (e.g., CDK2) at a synchrotron source.

Table 2: Crystallographic and Binding Metrics Comparison
CompoundIC50 (μM)Ligand OccupancyResolution (Å)Ligand B-factor (Ų)Key Structural Interactions
1-ethyl-1H-pyrazole-3-carboxylic acid 125.078%1.9542.5H-bond to hinge (Asp145)
1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid 18.594%1.8028.3H-bond to hinge + F-H multipolar interaction

Analysis: The difluoroethyl variant demonstrates a nearly 7-fold improvement in potency. Crystallographically, this is reflected in the significantly lower B-factor (28.3 Ų vs 42.5 Ų), indicating a highly ordered, rigid binding mode driven by the restricted conformation of the fluorinated tail.

Workflow Visualization

The following diagram maps the logical decision tree for validating fluorinated pyrazole fragments, ensuring that the physical properties of the ligand dictate the structural biology approach.

FBDD_Validation Start 1-(2,2-difluoroethyl)-1H-pyrazole- 3-carboxylic acid DSF DSF Thermal Shift Assay (Self-Validation Check) Start->DSF Decision ΔTm > 1.5°C ? DSF->Decision Soak Protocol A: Gradient Soaking (High Throughput) Decision->Soak Yes (High Sol.) CoCryst Protocol B: Co-crystallization (High Resolution) Decision->CoCryst No (Low Sol.) Diffraction Synchrotron X-ray Diffraction Soak->Diffraction CoCryst->Diffraction Refinement Structure Solution & B-factor Analysis Diffraction->Refinement

Figure 1: Decision tree for X-ray crystallographic validation of fluorinated pyrazole fragments.

References

  • Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Title: Docking and Linking of Fragments To Discover Jumonji Histone Demethylase Inhibitors Source: ACS Publications URL
  • Title: Copper(II) and cobalt(II)
  • Title: RHAWN 1-(2-Fluoroethyl)

Sources

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